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Compound of Interest

Compound Name: 2-Demethylcolchicine

CAS No.: 7336-36-9

Cat. No.: B1346099

Get Quote

Metabolic Profiling, Tubulin Kinetics, and Experimental
Validation
Executive Summary
2-Demethylcolchicine (2-DMC) is a primary metabolite and structural analogue of the alkaloid

colchicine. While colchicine is a canonical microtubule destabilizing agent, 2-DMC occupies a

unique niche in structural biology and pharmacology. Unlike its isomer 3-demethylcolchicine (3-

DMC)—which retains significant cytotoxicity—2-DMC exhibits altered binding kinetics to the

colchicine-binding site (CBS) on

-tubulin.

This guide details the mechanistic role of 2-DMC in G2/M phase cell cycle arrest, its utility as a

scaffold for affinity labeling (e.g., mapping Cys239), and the experimental protocols required to

validate its activity. It serves as a critical reference for researchers investigating the Structure-

Activity Relationship (SAR) of the tropolone ring system.
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Chemical & Pharmacological Profile
Structural Identity & Metabolic Origin
2-DMC is generated via the O-demethylation of colchicine at the C2 position of the A-ring. This

transformation is typically mediated by hepatic Cytochrome P450 enzymes (specifically

CYP3A4).

Parent Compound: Colchicine (

)

Metabolite: 2-Demethylcolchicine (

)

Key Structural Change: Replacement of the methoxy group (-OCH3) at position 2 with a

hydroxyl group (-OH).

The "Potency Paradox"
In pharmacological assays, 2-DMC is significantly less potent than colchicine and 3-DMC. This

reduction in potency provides critical insight into the binding pharmacophore:

Colchicine: High affinity (

).

3-DMC: Retains appreciable tubulin-binding and cytotoxicity.[1]

2-DMC: Reduced affinity, indicating the C2-methoxy group is essential for the hydrophobic

lock within the

-tubulin pocket.

Structural Biology Visualization
The following diagram illustrates the metabolic pathway and the differential binding interactions

of colchicine metabolites.
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Figure 1: Metabolic divergence of colchicine. Note the differential tubulin interaction sites for 2-

DMC vs. 3-DMC.

Mechanism of Action: G2/M Arrest
Although 2-DMC is less potent, at sufficient concentrations (or when derivatized), it induces cell

cycle arrest through the classical tubulin-poisoning pathway.

Tubulin Binding & Depolymerization
2-DMC binds to the interface between

- and

-tubulin. The presence of the C2-hydroxyl group alters the steric fit, but the core tropolone ring
still occupies the binding pocket.

Binding: Ligand enters the CBS on soluble tubulin dimers.

Conformational Change: The "curved" tubulin conformation is stabilized, preventing

incorporation into the straight microtubule lattice.

Catastrophe: Existing microtubules depolymerize due to the loss of the GTP-cap.

The Spindle Assembly Checkpoint (SAC)
The arrest at G2/M is a downstream consequence of spindle failure:

Checkpoint Activation: Unattached kinetochores recruit Mad2 and BubR1.
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APC/C Inhibition: The Mitotic Checkpoint Complex (MCC) inhibits the Anaphase-Promoting

Complex/Cyclosome (APC/C).

Cyclin B1 Stabilization: Without APC/C activity, Cyclin B1 is not ubiquitinated and degraded.

Arrest: The cell remains locked in metaphase (prometaphase), eventually leading to

apoptosis (mitotic catastrophe).
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Figure 2: Signaling cascade leading from 2-DMC tubulin binding to G2/M arrest.
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Experimental Methodologies
To validate the role of 2-DMC, researchers must distinguish its effects from general toxicity. The

following protocols are "Gold Standard" for this compound.

Protocol A: Tubulin Polymerization Assay
(Fluorescence)
Objective: Quantify the

of 2-DMC for polymerization inhibition relative to colchicine.

Reagent Prep: Prepare 10 mg/mL tubulin (porcine brain) in PEM buffer (80 mM PIPES, 1

mM EGTA, 1 mM MgCl2, pH 6.9) with 1 mM GTP.

Dye: Add DAPI (10 µM) or a reporter dye sensitive to polymerization.

Treatment:

Control: DMSO (Vehicle).

Reference: Colchicine (1 µM, 5 µM).

Test: 2-DMC (1 µM, 10 µM, 50 µM).

Kinetics: Measure fluorescence (Ex 360nm / Em 450nm) at 37°C for 60 minutes.

Analysis: The

of the polymerization curve will be reduced in a dose-dependent manner. Expect 2-DMC to
require 10-50x higher concentration than colchicine for equivalent inhibition.

Protocol B: Cell Cycle Analysis (Flow Cytometry)
Objective: Confirm G2/M arrest in HeLa or MCF-7 cell lines.

Step-by-Step Workflow:

Seeding: Seed
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cells/well in 6-well plates. Incubate 24h.

Dosing: Treat with 2-DMC (Titrate: 100 nM – 10 µM) for 24 hours.

Harvest: Trypsinize cells; include floating (apoptotic) cells.

Fixation (Critical):

Wash with PBS.

Add dropwise to ice-cold 70% ethanol while vortexing (prevents clumping).

Fix at -20°C for >2 hours (overnight preferred).

Staining:

Wash ethanol out with PBS.

Resuspend in Staining Buffer: PBS + 0.1% Triton X-100 + 20 µg/mL Propidium Iodide (PI)

+ 0.2 mg/mL RNase A.

Incubate 30 min at 37°C in dark.

Acquisition: Run on Flow Cytometer (e.g., BD FACSCanto). Collect 20,000 events.

Gating:

Gate 1: FSC vs SSC (Cells).

Gate 2: FSC-H vs FSC-A (Singlets).

Gate 3: PI Histogram (FL2-A).

Output: A distinct peak at 4N DNA content indicates G2/M arrest.

Data Presentation: Comparative Potency
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Compound
Tubulin Binding (

)
IC50 (MCF-7 Cells)

Primary Binding
Residue

Colchicine ~10 nM
Cys354 (via A/B ring

fit)

3-DMC High ~15 nM Cys354

2-DMC Low >500 nM Proximal to Cys239

Note: The specific interaction with Cys239 is revealed using the affinity label 2-chloroacetyl-2-

demethylthiocolchicine.

Future Outlook in Drug Development
While 2-DMC itself is not a primary drug candidate due to low potency, it is an invaluable

Chemical Probe:

Affinity Labeling: Derivatives like 2-chloroacetyl-2-demethylthiocolchicine (2-CTC) are used

to covalently map the topography of the colchicine binding site. 2-CTC reacts preferentially

with Cys239 on

-tubulin, whereas 3-CTC reacts with Cys354.[2] This proves the orientation of the A-ring
within the pocket.

Prodrug Design: The C2-hydroxyl provides a handle for glycosylation or esterification,

potentially creating prodrugs that improve solubility or targeting, releasing the active

pharmacophore (if converted back) or serving as a stable, less toxic analog.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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